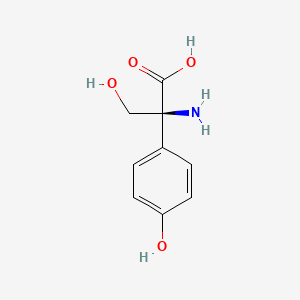

(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid

Description

(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid, commonly known as L-tyrosine, is a non-essential aromatic amino acid critical for protein synthesis and neurotransmitter production. Its IUPAC name reflects its stereochemistry: an (S)-configured chiral center at carbon 2, a 4-hydroxyphenyl group at carbon 3, and a carboxylic acid group at carbon 1 . Structurally, it features a polar hydroxyl group on the phenyl ring, enhancing its solubility in polar solvents like dilute hydrochloric acid and ammonia solutions, though it remains poorly soluble in water and ethanol (99.5) .

L-Tyrosine is a precursor to catecholamines (e.g., dopamine, norepinephrine) and thyroid hormones (e.g., thyroxine, triiodothyronine) . Pharmacopeial standards require it to contain 99.0–101.0% purity (C₉H₁₁NO₃) when dried, verified via UV-spectrophotometric identification .

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

(2S)-2-amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO4/c10-9(5-11,8(13)14)6-1-3-7(12)4-2-6/h1-4,11-12H,5,10H2,(H,13,14)/t9-/m1/s1 |

InChI Key |

MRCCHJGQBLNMFU-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@](CO)(C(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1C(CO)(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthesis Starting from L-Tyrosine Derivatives (Patent US20160102042A1)

A prominent synthetic route involves the selective O-alkylation or O-aralkylation of L-tyrosine, followed by diazotization and further alkylation steps to yield optically pure 3-aryl-2-hydroxypropanoic acid derivatives, including (2S)-2-amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid.

- Starting material: L-Tyrosine (commercially available).

- Step 1: Selective O-alkylation or O-aralkylation using a base (NaOH, KOH, Na2CO3, or NaHCO3), a chelating agent, and alkyl or aralkyl halides in suitable solvents.

- Step 2: Diazotization of the intermediate to introduce the hydroxy group at the 3-position.

- Step 3: Dialkylation with an excess of alkylating agent and base to obtain the optically pure compound.

- Optional Step: Selective esterification and subsequent O-alkylation to enhance yield and purity.

- Bases: Sodium hydroxide, potassium hydroxide, sodium carbonate, or sodium bicarbonate.

- Debenzylation agents: Pd/C, Pd(OH)2, Raney-Ni, or TiCl4 with dichloromethane.

- Oxidizing agents: Chromium trioxide with sulfuric acid or sodium chlorite/TEMPO/bleach systems.

- Enantiomeric excess (ee) of 97-99%.

- Overall yield approximately 40-45%.

- High optical purity suitable for pharmaceutical applications.

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1 | Base + alkyl/aralkyl halide + solvent | O-alkylation of L-Tyrosine | Intermediate formation |

| 2 | Diazotization | Hydroxy group introduction | Intermediate formation |

| 3 | Excess alkylating agent + base + solvent | Dialkylation for purity | Optically pure product |

| 4 | Optional esterification + O-alkylation | Yield and purity improvement | Final compound preparation |

This method is advantageous due to the use of commercially available starting materials and the ability to control stereochemistry effectively.

Amino-Protecting Group Strategy (Patent WO2004043905A1)

Another approach involves producing the compound or its derivatives by:

- Protecting the amino group using conventional protecting groups (e.g., Boc, Fmoc), facilitating purification and isolation.

- Reaction temperatures ranging from 0 to 180 °C, preferably 50 to 150 °C.

- Reaction times from 0.1 to 1000 hours depending on conditions.

- pH adjustment via acidic aqueous solutions followed by solvent extraction.

This process allows the isolation of optically active (2S,3S)-2-amino-3-hydroxypropanoic acid derivatives with high stereochemical control. The protection and deprotection steps are based on standard protocols in organic synthesis, such as those described in Greene’s "Protective Groups in Organic Synthesis".

Synthesis via Reaction of 4-Aminophenol with Acrylic Derivatives (PMC Articles)

A related synthetic strategy involves the reaction of 4-aminophenol with methyl acrylate or acrylic acid under reflux conditions to yield intermediates that can be further converted into the target compound or its derivatives.

- Reaction of 4-aminophenol with methyl acrylate in 2-propanol or with acrylic acid in water produces N-(4-hydroxyphenyl)-β-alanine methyl ester or related acids.

- Esterification with methanol and catalytic sulfuric acid yields dimethyl esters.

- These intermediates can be converted into amino acid derivatives bearing the 4-hydroxyphenyl moiety.

This method is useful for preparing derivatives with diverse substitutions on the phenyl ring and allows further functionalization for biological testing.

Stereoselective Synthesis Using Garner’s Aldehyde (Heterocycles Journal)

For stereocontrolled synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids, Garner’s aldehyde is employed as a chiral starting material.

- This approach allows precise control over the stereochemistry at both the 2- and 3-positions.

- The methodology involves stepwise construction of stereocenters using stereoselective reactions.

- This route is particularly valuable for synthesizing natural product analogs containing the hydroxyphenyl amino acid motif.

This method is highly specialized and suited for research requiring enantiopure compounds with defined stereochemistry.

Summary Table of Preparation Methods

Research Discoveries and Applications

- The synthetic routes provide high enantiopurity essential for biological activity.

- The presence of the 4-hydroxyphenyl group enhances solubility and allows hydrogen bonding, important for target binding.

- The amino and hydroxy groups enable further chemical modifications, including conjugation and derivatization.

- These compounds and derivatives have shown promise as antimicrobial and antioxidant agents, particularly against multidrug-resistant pathogens.

- The synthetic versatility allows incorporation of heterocyclic moieties to optimize pharmacological profiles.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin biosynthesis.

Reduction: Reduction of tyrosine can lead to the formation of tyramine, a biogenic amine.

Substitution: Tyrosine can undergo electrophilic substitution reactions, particularly at the para position of the phenol ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or molecular oxygen in the presence of tyrosinase.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Dopaquinone, leading to melanin.

Reduction: Tyramine.

Substitution: Halogenated tyrosine derivatives.

Scientific Research Applications

(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its role in protein synthesis and enzyme activity.

Medicine: Investigated for its potential in treating conditions such as depression, Parkinson’s disease, and phenylketonuria.

Industry: Used in the production of dietary supplements and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid involves its conversion to neurotransmitters. Tyrosine is hydroxylated to form L-DOPA, which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine. These neurotransmitters play key roles in regulating mood, cognition, and the body’s response to stress.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Key Observations:

- Functional Group Modifications: N-Acetyl-L-tyrosine () introduces an acetyl group to the amino terminus, enhancing metabolic stability and solubility compared to L-tyrosine. L-DOPA () adds a second hydroxyl group to the phenyl ring, enabling direct dopamine synthesis and therapeutic use in Parkinson’s disease. Halogenation (e.g., 3-iodo-L-tyrosine) increases molecular weight and alters electronic properties, influencing thyroid hormone biosynthesis .

- Stereoisomerism: The (S)-configuration of L-tyrosine is critical for biological activity.

Functional Analogues in Drug Development

Table 2: LAT1 Transporter Inhibitors and Therapeutic Candidates

Key Observations:

- LAT1 Selectivity : Modifications to the phenyl group (e.g., fluorination in L-4-fluorophenylalanine) enhance binding to the LAT1 transporter, a target for drug delivery across the blood-brain barrier .

- Prodrug Design : Compounds like N-Acetyl-L-tyrosine and KZR-616 leverage tyrosine’s structure to improve pharmacokinetics, such as reduced renal clearance or enhanced tissue penetration .

Pharmacological and Toxicological Profiles

- Solubility and Bioavailability :

L-Tyrosine’s low water solubility (0.45 g/L at 25°C) limits its oral bioavailability, whereas derivatives like N-Acetyl-L-tyrosine exhibit improved solubility (12.3 g/L) . - Toxicity :

Excessive tyrosine intake may lead to hypertyrosinemia, but derivatives like 3-iodo-L-tyrosine are associated with iodine-related toxicity thresholds (e.g., thyroid dysfunction) .

Biological Activity

(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid, commonly known as DL-Tyrosine , is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of a hydroxyl group on the phenyl ring, which enhances its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by recent research findings.

- Chemical Formula : C₉H₁₁NO₃

- Molecular Weight : 181.1885 g/mol

- IUPAC Name : this compound

- CAS Number : 556-03-6

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties.

Case Study: A549 Cell Line

A study evaluated several derivatives against the A549 non-small cell lung cancer (NSCLC) cell line. Key findings include:

| Compound | Viability Reduction (%) | Mechanism of Action |

|---|---|---|

| Compound 20 | 50% | Induces apoptosis |

| Compound 29 | 31.2% | Inhibits cell migration |

| Compound 32 | 58.9% | Modulates oxidative stress |

These derivatives showed selective cytotoxicity towards cancer cells while sparing non-cancerous Vero cells, indicating a promising therapeutic index for further development as anticancer agents .

Antioxidant Properties

The antioxidant potential of this compound was assessed using various assays, including DPPH radical scavenging and ferric ion reduction tests.

Antioxidant Activity Results

| Compound | DPPH Scavenging Activity (%) | Ferric Ion Reduction (µmol Fe²⁺/L) |

|---|---|---|

| Ascorbic Acid | 95% | 50 |

| Compound 20 | 85% | 45 |

| Compound 17 | 80% | 40 |

These results indicate that the phenolic hydroxyl groups contribute significantly to the antioxidant activity, making these compounds potential candidates for oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives was evaluated against various drug-resistant pathogens.

ESKAPE Pathogens Study

The following table summarizes the minimum inhibitory concentrations (MICs) observed against several pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Candida auris | 16.69 |

These derivatives exhibited potent activity against multidrug-resistant strains, highlighting their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid, and what intermediates are critical for stereochemical control?

- Methodological Answer : The compound is synthesized via asymmetric catalysis or chiral pool strategies. Key intermediates include tert-butyl ester-protected derivatives (e.g., tert-butoxycarbonyl (Boc) groups) to preserve stereochemistry during alkylation or hydroxylation steps. For example, bromoethyl acetal intermediates can undergo nucleophilic substitution with purine bases to form N6-substituted analogs, which are later deprotected . Structural confirmation via X-ray crystallography or circular dichroism (CD) is essential to validate chiral centers .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves the stereochemistry at C2 and C3, with coupling constants (e.g., J2,3) confirming diastereomeric configurations. High-resolution mass spectrometry (HRMS) validates molecular weight. Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers, while IR spectroscopy identifies functional groups like the carboxylic acid (-COOH) and hydroxyl (-OH) moieties .

Q. What is the biological role of this compound in neurological pathways, and how is it experimentally validated?

- Methodological Answer : As a structural analog of tyrosine, it may modulate taste receptors (e.g., TAS2R bitter receptors) or act as a metabotropic glutamate receptor (mGluR) allosteric enhancer. In vitro assays using HEK293 cells transfected with mGluR2/3 can measure cAMP inhibition, while in vivo models (e.g., rodent taste preference tests) assess its inhibitory effects on bitter perception. Brain permeability is evaluated via logP/logD calculations and blood-brain barrier (BBB) penetration assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s bioactivity across different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or receptor isoform variability. Cross-validate findings using orthogonal assays:

- Compare in vitro receptor binding (radioligand displacement) with in silico docking (AutoDock Vina) to identify binding site discrepancies.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing true interactions from artifactual signals .

Q. What computational strategies predict the compound’s interaction with enzymes like cytochrome P450 (CYP450) or sulfotransferases (SULT)?

- Methodological Answer : Molecular dynamics (MD) simulations (Amber/CHARMM) model substrate-enzyme complexes, focusing on hydrogen bonding with catalytic residues (e.g., CYP450’s heme iron). Quantum mechanics/molecular mechanics (QM/MM) identifies transition states for hydroxylation or sulfonation. Validate predictions with LC-MS/MS metabolite profiling using human liver microsomes .

Q. How can synthetic pathways be optimized to enhance brain permeability while retaining bioactivity?

- Methodological Answer : Introduce prodrug moieties (e.g., tert-butyl esters) to improve logP values. Evaluate analogs with fluorinated phenyl groups (e.g., 4-fluorophenyl) for enhanced BBB penetration via passive diffusion. Assess metabolic stability in hepatocyte models and correlate with parallel artificial membrane permeability assay (PAMPA) data .

Q. What structure-activity relationship (SAR) strategies enhance its potency as a receptor modulator?

- Methodological Answer : Systematic substitution at the 4-hydroxyphenyl group (e.g., methoxy, chloro) and stereochemical inversion at C2/C3 can alter receptor affinity. For mGluR2, bulky substituents at C3 reduce steric hindrance, improving allosteric modulation. Use surface plasmon resonance (SPR) to quantify binding kinetics (kon/koff) of analogs .

Q. Which advanced analytical techniques quantify degradation products under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with UPLC-QTOF-MS identify hydrolytic (e.g., decarboxylation) or oxidative (e.g., hydroxyl radical adducts) degradation. Forced degradation under acidic/basic conditions (0.1 M HCl/NaOH) reveals pH-sensitive bonds. Pair with multivariate analysis (PCA) to correlate degradation pathways with structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.